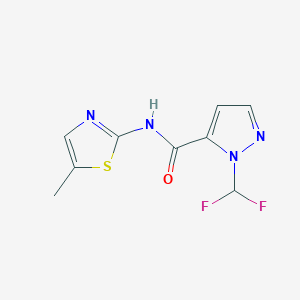
1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a thiazole ring, and a pyrazole core
Méthodes De Préparation
The synthesis of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring, often through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Difluoromethyl Group: The difluoromethyl group is typically introduced through nucleophilic substitution reactions using difluoromethyl halides.
Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its bioactive properties to protect crops.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The thiazole and pyrazole rings contribute to the overall stability and bioactivity of the molecule, facilitating its interaction with specific pathways involved in biological processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(Trifluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: Differing by the presence of a trifluoromethyl group, this compound may exhibit different reactivity and bioactivity profiles.
1-(Difluoromethyl)-N-(5-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide: The ethyl group substitution can alter the compound’s physical properties and interaction with biological targets.
These comparisons highlight the importance of specific functional groups in determining the overall properties and applications of the compound.
Propriétés
IUPAC Name |
2-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4OS/c1-5-4-12-9(17-5)14-7(16)6-2-3-13-15(6)8(10)11/h2-4,8H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOJTTXTRSIVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4336282.png)
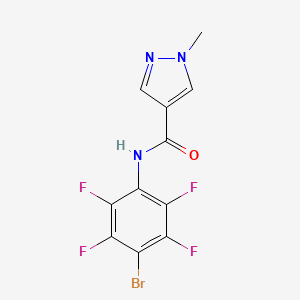
![N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4336309.png)
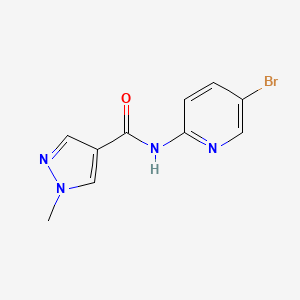
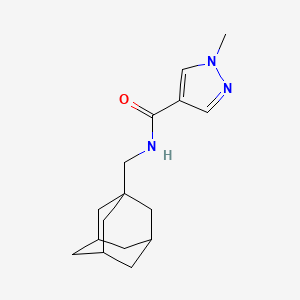
![1-METHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336324.png)
![methyl 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4336332.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336343.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336350.png)
![1-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4336365.png)
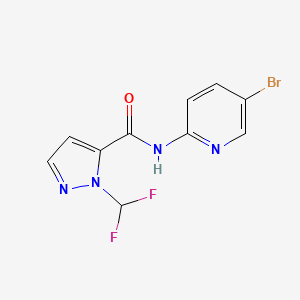
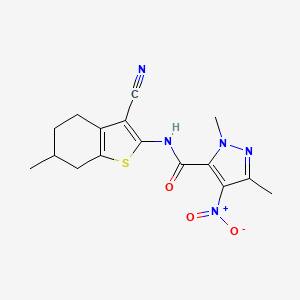
![4-CHLORO-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336383.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4336402.png)
